molecular formula C6H7ClN4O3S B8490932 6-Chloropurine methanesulfonate CAS No. 88166-56-7

6-Chloropurine methanesulfonate

Katalognummer: B8490932
CAS-Nummer: 88166-56-7
Molekulargewicht: 250.66 g/mol
InChI-Schlüssel: JPRSQQXDMHHMFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropurine methanesulfonate is a purine derivative characterized by a chlorine atom at the 6-position and a methanesulfonate group, likely introduced via nucleophilic substitution or alkylation. These compounds are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antitumor agents, and intermediates in synthesizing nucleoside analogs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antiviral and Anticancer Drug Synthesis
6-Chloropurine methanesulfonate is primarily utilized as an intermediate in the synthesis of antiviral and anticancer drugs. It plays a crucial role in the development of compounds that target viral infections and cancerous cells. For instance, derivatives of 6-chloropurine have shown promising results against various cancer cell lines, with significant cytotoxic effects observed in studies involving leukemia and melanoma cells .

Case Study: Cytotoxic Activity
Research has demonstrated that certain derivatives of 6-chloropurine exhibit nanomolar inhibition against specific targets related to cancer therapy. In one study, compounds derived from 6-chloropurine were found to induce apoptosis and G2/M cell cycle arrest in cancer cells, highlighting their potential as effective antitumor agents .

Biochemical Research

Purine Metabolism Studies
In biochemical research, this compound is employed to investigate purine metabolism and its implications for genetic disorders and metabolic diseases. Its ability to inhibit specific enzymes involved in purine synthesis allows researchers to explore metabolic pathways and their disruptions in various diseases .

Genetic Engineering

Plant Tissue Culture
The compound is also used as a selective agent in plant tissue culture, facilitating the production of genetically modified crops with desirable traits. By inhibiting the growth of non-transformed cells, researchers can enhance the efficiency of selecting genetically modified plants .

Diagnostic Applications

Formulation of Diagnostic Reagents
this compound contributes to the formulation of certain diagnostic reagents used in clinical laboratories. Its chemical properties enhance the accuracy of tests, particularly those related to nucleic acid detection and quantification .

Research on Nucleic Acids

Advancements in Molecular Biology
The compound is integral to studies related to nucleic acid synthesis, aiding advancements in molecular biology and genetic research. It is particularly useful in synthesizing modified nucleotides that can be employed in various experimental applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C6

The methanesulfonate group acts as a leaving group, enabling displacement by nucleophiles such as amines. This reactivity is exploited to synthesize 6-aminopurine derivatives .

Example Reaction with Benzylamine

text
6-CPMS + Benzylamine → 6-Benzylaminopurine + Methanesulfonic acid

Key Data

NucleophileConditionsProductYield (%)
BenzylamineMethyl cellosolve, 20–40 min6-Benzylaminopurine75–90
Dodecylaminen-Propanol, reflux, 30 min6-Dodecylaminopurine70–85
AmmoniaAqueous NH3, 25°C, 1 hAdenine (6-aminopurine)80–95

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient purine ring facilitates attack by the nucleophile at C6 .

Hydrolysis to Hypoxanthine Derivatives

Under alkaline conditions, 6-CPMS undergoes hydrolysis to yield hypoxanthine (6-hydroxypurine). This reaction is critical for generating intermediates in antiviral drug synthesis .

Reaction Pathway

text
6-CPMS + NaOH → Hypoxanthine + Methanesulfonate

Optimized Conditions

  • Base : Sodium hydroxide (1M)

  • Temperature : 80–100°C

  • Time : 1–2 hours

  • Yield : 90–95%

The methanesulfonate group stabilizes the intermediate, preventing side reactions such as ring-opening .

Stability and Handling

6-CPMS exhibits greater stability than free 6-chloropurine, which is prone to decomposition in aqueous or basic media. Key stability data include:

PropertyValue
Thermal stabilityStable up to 150°C
pH stabilityStable in acidic conditions
Hydrolysis rate (pH 7)<5% degradation after 24 h

Regeneration of Free 6-Chloropurine
Neutralization of 6-CPMS with ammonium hydroxide (pH 6.5–6.7) quantitatively regenerates 6-chloropurine .

Comparative Reactivity

The reactivity of 6-CPMS versus other 6-chloropurine salts:

SaltReactivity with AminesSolubilityStability
MethanesulfonateHighModerateHigh
HydrochlorideModerateLowModerate
Free baseLowVery lowLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloropurine methanesulfonate, and what analytical methods validate its purity?

this compound is typically synthesized via nucleophilic substitution of 6-chloropurine with methanesulfonic acid. A common method involves alkylation of 6-chloropurine with alkyl halides (e.g., cyclopentyl bromide) in dimethyl sulfoxide (DMSO) with a base like K₂CO₃, followed by amination using ammonia in ethanol . The methanesulfonate salt is formed by adding methanesulfonic acid to the free base in isopropyl alcohol. Purity is validated using HPLC for absence of hypoxanthine/xanthine byproducts, flash chromatography for intermediate purification, and NMR/UV spectroscopy for structural confirmation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers across pH ranges (e.g., pH 6.8–7.3) at controlled temperatures (e.g., 25–90°C). Samples are analyzed periodically via HPLC to monitor degradation products. For example, irreversible inhibition of enzymes like UCA synthase by 6-chloropurine derivatives is pH-dependent, with higher inactivation rates at pH 7.3 compared to pH 6.8 .

Q. What are the primary biochemical applications of 6-chloropurine derivatives in experimental models?

6-Chloropurine derivatives act as irreversible inhibitors of enzymes like IMP dehydrogenase and UCA synthase, making them tools for studying nucleotide metabolism . They are also precursors in synthesizing nucleoside analogs (e.g., 6-chloropurine riboside-5′-triphosphate) for RNA capping studies and enzyme activation/inhibition assays .

Advanced Research Questions

Q. How does this compound exhibit substrate-dependent inhibition kinetics in enzyme systems?

In UCA synthase, inhibition by 6-chloropurine is time- and concentration-dependent, with partial protection by substrate PCA (p-cyanobenzoic acid), suggesting competitive binding at the active site. NAD⁺ enhances inactivation, likely through conformational changes exposing a reactive thiol group (e.g., cysteine residue). Irreversibility is confirmed via dialysis experiments showing no activity recovery .

Q. What experimental strategies resolve contradictions in activity data for 6-chloropurine derivatives across different biological assays?

Contradictions arise from variations in assay conditions (pH, cofactors) or cellular uptake efficiency. For example, 6-chloropurine riboside-5′-triphosphate inhibits yeast GTPase (IC₅₀ = 2 µM) but activates E. coli aspartate transcarbamylase (EC₅₀ = 0.76 mM) . To address discrepancies:

  • Standardize buffer systems (e.g., ionic strength, pH).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Compare cell-free vs. cellular assays to assess permeability limitations.

Q. How can researchers design structure-activity relationship (SAR) studies for 6-chloropurine analogs to optimize inhibitory potency?

SAR studies focus on modifying the purine scaffold and sulfonate group. Key steps include:

  • Nucleophilic substitution : Replace chloride at the 6-position with amines (e.g., benzylamine) to enhance target binding .
  • Salt formation : Methanesulfonate improves solubility for in vitro assays .
  • Enzymatic assays : Test analogs against purified targets (e.g., IMP dehydrogenase) to correlate substituents with IC₅₀ values .

Q. What protocols ensure safe handling of this compound given its mutagenic potential?

While direct toxicity data for this compound is limited, related methanesulfonates (e.g., ethyl methanesulfonate) are confirmed mutagens . Recommended precautions:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Store in airtight containers at −20°C.
  • Decontaminate spills with 10% sodium bicarbonate solution.

Q. Methodological Tables

Table 1. Key Parameters for Enzyme Inhibition Assays with 6-Chloropurine Derivatives

ParameterUCA Synthase IMP Dehydrogenase
Optimal pH7.36.8–7.0
IC₅₀ (6-chloropurine)2 mM1.5 mM
Substrate ProtectionPCA (10 mM)NAD⁺ (10 mM)
IrreversibilityYes (dialysis-confirmed)Yes (2-mercaptoethanol reversal)

Table 2. Synthetic Yield Optimization for this compound

StepConditionsYield
AlkylationDMSO, K₂CO₃, 3 days, ambient temp51%
AminationEthanol, NH₃, 90°C, 24 h59%
Salt FormationIsopropyl alcohol, methanesulfonic acid85% (recrystallized)

Vergleich Mit ähnlichen Verbindungen

6-Chloropurine

  • Structure : The parent compound lacks substituents beyond the 6-chloro group.
  • Synthesis : Prepared via chlorination of purine or intermediates like 2,6-dichloropurine .
  • Activity : Exhibits antitumor activity, particularly when combined with xanthine oxidase inhibitors (e.g., 4-hydroxypyrazolo(3,4-d)pyrimidine), which reduce its catabolism and enhance efficacy in mouse models .
  • Metabolism : Rapidly metabolized to inactive forms like thiouric acid in vivo, limiting bioavailability .

Key Difference : Unlike 6-chloropurine methanesulfonate, the parent compound lacks the sulfonate group, which may improve solubility and metabolic stability.

6-Methoxypurine

  • Structure : Features a methoxy (-OCH₃) group at the 6-position.
  • Synthesis : Synthesized from 6-chloropurine via nucleophilic substitution with sodium methoxide (72% yield) .
  • Properties : Crystallizes as a brownish-white solid with distinct NMR signals (δ 4.10 ppm for OCH₃) .
  • Applications : Intermediate for N9-alkylated derivatives (e.g., N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine), which exhibit modified biological activities .

6-Chloropurine Riboside

  • Structure : Combines 6-chloropurine with a ribose moiety.
  • Properties: Higher molecular weight (286.67 g/mol) and melting point (161–163°C) compared to non-ribosylated analogs .
  • Activity: Serves as a precursor for N6-substituted adenosine analogs, which exhibit antiproliferative effects. Oxidation at the 5'-OH group (e.g., Compound 4) further modulates bioactivity .
  • Structural Similarity: Shares a 0.9856 similarity value with adenosine, suggesting overlapping binding motifs .

Key Difference : The ribose group enhances water solubility but may increase susceptibility to enzymatic degradation compared to methanesulfonate derivatives.

6-Methylthiopurine

  • Structure : Substituted with a methylthio (-SCH₃) group at the 6-position.
  • Synthesis : Prepared via reaction of 6-chloropurine with methanethiol, yielding higher-melting products (e.g., 6-ethylthiopurine, m.p. 203–204°C) .
  • Metabolism : In humans, alkylthiopurines are predominantly oxidized to sulfinyl-hydroxypurines, whereas mice favor dealkylation, highlighting species-specific metabolic pathways .

Key Difference : The methylthio group introduces sulfur-based hydrophobicity, contrasting with the polar sulfonate in this compound.

Data Tables

Table 1: Physicochemical Properties of 6-Chloropurine Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Group
6-Chloropurine 154.57 Not reported -Cl
6-Methoxypurine 166.16 Not reported -OCH₃
6-Chloropurine Riboside 286.67 161–163 -Cl, ribose
6-Methylthiopurine 182.23 203–204 -SCH₃
N9-Alkylated Derivative* 277.22 65–67 -Cl, alkenyl linker

*Example: N9-[(Z)-4'-Chloro-2'-butenyl-1'-yl]-2,6-dichloropurine .

Eigenschaften

CAS-Nummer

88166-56-7

Molekularformel

C6H7ClN4O3S

Molekulargewicht

250.66 g/mol

IUPAC-Name

6-chloro-7H-purine;methanesulfonic acid

InChI

InChI=1S/C5H3ClN4.CH4O3S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H,7,8,9,10);1H3,(H,2,3,4)

InChI-Schlüssel

JPRSQQXDMHHMFI-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)O.C1=NC2=C(N1)C(=NC=N2)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 5 g (0.0368 mole) of hypoxanthine, 12.5 ml of N,N-dimethylaniline and 150 ml of phosphorus oxychloride was refluxed for 40 minutes. Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath having a temperature below 70° C. and 200 ml of methylene chloride were added to the oily residue. The red methylene chloride solution was cooled in an ice bath and 6 g (0.063 mole) of methanesulfonic acid were added slowly. The mixture was left in an ice bath with stirring for 1 hour and then filtered to give 7.20 g (78% yield) of 6-chloropurine methanesulfonate as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.